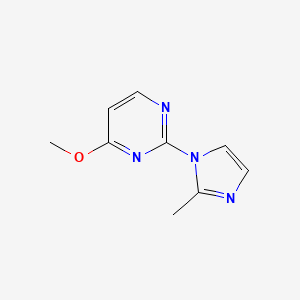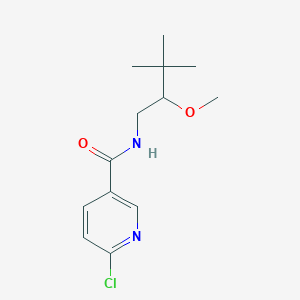
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide, also known as BAY 73-6691, is a chemical compound that belongs to the class of pyridinecarboxamides. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide involves the inhibition of sGC by binding to its heme moiety. This binding leads to the stabilization of sGC in its inactive state, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This results in an increase in the levels of cGMP, which mediates the vasodilatory and other beneficial effects of NO.
Biochemical and Physiological Effects:
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent and selective inhibitor of sGC, with an IC50 value in the low nanomolar range. In vivo studies have shown that 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide 73-6691 has beneficial effects in various cardiovascular and pulmonary diseases, including hypertension, pulmonary arterial hypertension (PAH), and chronic obstructive pulmonary disease (COPD). These effects are mediated by the increase in cGMP levels, which leads to vasodilation, inhibition of platelet aggregation, and other beneficial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide in lab experiments include its high potency and selectivity as an sGC inhibitor, its mild synthesis conditions, and its beneficial effects in various cardiovascular and pulmonary diseases. However, there are also some limitations to using this compound, including its high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as diabetes, cancer, and neurodegenerative disorders. Another direction is to develop new analogs of 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide 73-6691 with improved potency, selectivity, and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of this compound in various diseases, and to explore its potential as a tool for studying the NO signaling pathway.
Synthesemethoden
The synthesis of 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-methoxy-3,3-dimethylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction occurs under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as a selective and potent inhibitor of the enzyme soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and other physiological processes. Inhibition of sGC by 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide 73-6691 has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), a second messenger that mediates the effects of NO. This, in turn, leads to vasodilation and other beneficial effects in various cardiovascular and pulmonary diseases.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)10(18-4)8-16-12(17)9-5-6-11(14)15-7-9/h5-7,10H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOOJIDUVJUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1=CN=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)
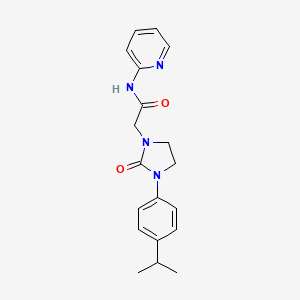
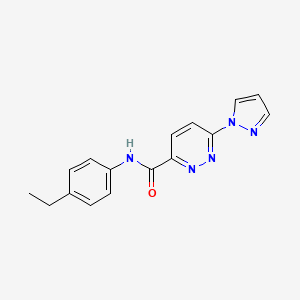
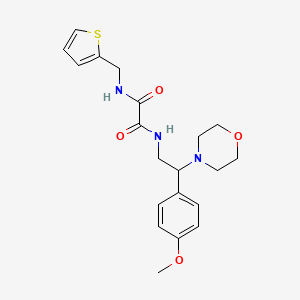
![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)
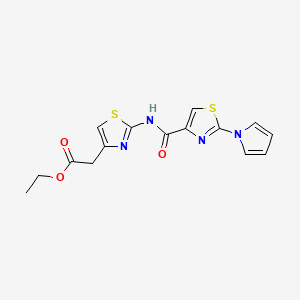
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2842009.png)
![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)
![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)
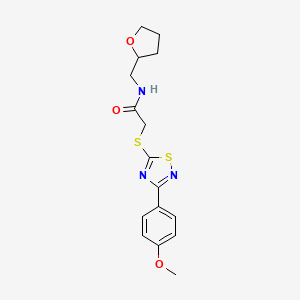
![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)
